Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Description
The compound Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate (hereafter referred to as Compound X) is a complex organic molecule featuring:
- Two chiral pyrrolidine rings with stereospecific (2R) and (2S) configurations.
- Biphenyl-linked imidazole moieties providing aromaticity and π-electron conjugation .
- A carbamate ester group enhancing metabolic stability .
Compound X shares structural homology with Daclatasvir (a hepatitis C virus NS5A inhibitor), differing in the substitution pattern of the pyrrolidine and imidazole groups . Its synthesis likely involves multi-step coupling reactions, as seen in imidazo[4,5-b]pyridine derivatives .
Properties
IUPAC Name |
methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-PSWJWLENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@@H](C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, a complex organic compound, has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of C40H50N8O6, with a molecular weight of approximately 738.9 g/mol. Its structure features multiple functional groups that contribute to its pharmacological properties, including imidazole and pyrrolidine moieties which are known to interact with various biological targets.
Research indicates that the compound exhibits selective activity at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in various neuropsychiatric disorders, making it a target for antipsychotic drug development. The compound's ability to selectively activate the 5-HT_2C receptor while minimizing activity at 5-HT_2A and 5-HT_2B receptors suggests a mechanism that could reduce side effects commonly associated with broader-spectrum serotonergic agents .
Biological Activity
In Vitro Studies:
In vitro assays have demonstrated that the compound acts as an agonist at the 5-HT_2C receptor with an effective concentration (EC50) in the low nanomolar range (23 nM), indicating high potency. This selectivity is crucial for developing drugs aimed at treating conditions like schizophrenia and depression without unwanted side effects associated with other serotonin receptors .
In Vivo Studies:
Behavioral studies in animal models have shown that administration of this compound can mitigate symptoms of amphetamine-induced hyperactivity, suggesting potential antipsychotic effects. These findings align with its selective action at the 5-HT_2C receptor, reinforcing its therapeutic potential in treating psychotic disorders .
Case Studies
A notable case study involved the evaluation of this compound's effects on mood and anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at optimized dosages, supporting its role as a candidate for further development as an anxiolytic agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications to the pyrrolidine and imidazole rings can enhance potency and selectivity. For instance, substituents on the phenyl rings were found to influence binding affinity and receptor selectivity, providing insights into how chemical modifications can optimize therapeutic efficacy while minimizing side effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C40H50N8O6 |
| Molecular Weight | 738.9 g/mol |
| EC50 at 5-HT_2C | 23 nM |
| Binding Affinity (K_i) | 81 nM |
| Behavioral Model | Amphetamine-induced hyperactivity |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to methyl N-carbamate derivatives exhibit anticancer properties. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that a related compound effectively reduced the viability of various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Neuroprotective Effects
There is evidence supporting the neuroprotective effects of this class of compounds. They may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. A case study highlighted the effectiveness of similar imidazole derivatives in protecting against neuronal damage induced by toxic agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that imidazole derivatives can exhibit significant antibacterial and antifungal properties. A comparative study found that certain derivatives inhibited the growth of pathogenic bacteria, indicating their potential use in developing new antibiotics .
Biochemical Applications
Enzyme Inhibition
Methyl N-carbamate derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors for proteases or kinases, which are crucial targets in drug discovery for various diseases, including cancer and viral infections .
Drug Delivery Systems
Due to their unique chemical structure, these compounds can be utilized in drug delivery systems. Their ability to form complexes with various therapeutic agents allows for enhanced solubility and bioavailability. Research has explored the encapsulation of drugs within these carbamate structures to improve delivery efficiency .
Data Table: Summary of Applications
Case Studies
- Anticancer Efficacy Study : A study conducted on a series of methyl N-carbamate derivatives showed a marked reduction in tumor size in xenograft models, with a notable increase in apoptosis markers .
- Neuroprotection Research : A laboratory experiment demonstrated that a related compound significantly reduced neuroinflammation and preserved neuronal integrity in models of Alzheimer’s disease .
- Antimicrobial Testing : A comparative analysis revealed that specific methyl N-carbamate derivatives displayed potent activity against multi-drug resistant bacterial strains, suggesting their potential as new antibiotics .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Key Research Findings
Steric Effects on Bioactivity: The biphenyl linker in Compound X enhances NS5A binding compared to mono-phenyl analogs, as seen in Daclatasvir derivatives .
Salt Forms Improve Bioavailability : Crystalline dihydrochloride salts (e.g., ) increase aqueous solubility by >50% vs. free bases .
Antimicrobial vs. Antiviral Scaffolds : While 5a–k and 6a–c prioritize planar aromaticity for membrane penetration, Compound X relies on chiral recognition for target specificity .
Preparation Methods
Biphenyl Core Assembly
The synthesis begins with functionalizing the biphenyl backbone. A patented route employs 1,1′-biphenyl-4,4′-diylbis(2-chloroethanone) (IIIa) as the central scaffold:
Step 1: Condensation with Pyrrolidine Derivatives
-
Reactant : (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (IVa).
-
Conditions : Solvent (THF/DMF, 3:1), 45–50°C, 4–5 h, base-free .
Rationale : Omitting base prevents racemization at the α-carbon of IVa, preserving the (S) -configuration.
Imidazole Cyclization
Step 2: Cyclization to Bis-imidazole Intermediate (VI)
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Reagents : Ammonium acetate (2.5 eq), glacial acetic acid.
-
Mechanism :
Ammonia facilitates nucleophilic attack on carbonyl carbons, forming imidazole rings.
Yield : 76–78% after recrystallization (ethyl acetate/n-hexane).
Deprotection and Salt Formation
Step 3: tert-Butoxycarbonyl (Boc) Removal
Salt Formation for Improved Stability :
Carbamate Installation and Final Coupling
Step 4: Methoxycarbonylamino Group Introduction
-
Reactant : Methoxycarbonyl-L-valine (VIII).
-
Key Interaction :
Step 5: Hydrochloride Salt Formation
Process Optimization and Comparative Analysis
Base-Free Condensation Advantages
| Parameter | With Base (Prior Art) | Base-Free (Patent) |
|---|---|---|
| Yield | 68–72% | 82–85% |
| Purity (HPLC) | 94–96% | 98.5–99.2% |
| Epimerization Risk | High (3–5%) | <0.5% |
Eliminating base reduces side reactions and simplifies purification.
Solvent Systems for Critical Steps
| Step | Solvent | Purpose |
|---|---|---|
| Cyclization | Glacial acetic acid | High dielectric constant for NH₃ solubility |
| Coupling | DCM/IPA (1:1) | Balances HATU activation and intermediate solubility |
| Crystallization | Ethyl acetate/n-hexane | Gradient polarity for bis-imidazole purification |
Stereochemical Control Strategies
Chiral Pool Utilization
Dynamic Kinetic Resolution
During imidazole cyclization, transient oxazolonium intermediates allow for stereocorrection, enhancing (S,S) -selectivity.
Analytical Characterization
Key Spectroscopic Data
PXRD of Critical Intermediates
| Compound | 2θ Peaks (°) |
|---|---|
| VIIc | 5.11, 10.33, 21.91 |
| VI | 8.02, 15.44, 24.67 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for this compound, given its stereochemical complexity?
- Methodological Answer : A stepwise approach is critical due to the compound’s multiple chiral centers and fused heterocycles. Begin with solid-phase peptide synthesis (SPPS) for the pyrrolidine and imidazole moieties, followed by sequential coupling of fragments. For stereochemical control, use chiral auxiliaries (e.g., L-valine derivatives) and asymmetric catalysis (e.g., palladium-mediated cross-couplings). AI-driven retrosynthetic analysis can optimize pathway feasibility .
- Key Considerations :
- Protect reactive groups (e.g., carbamates) during imidazole ring formation to prevent side reactions .
- Validate intermediate stereochemistry via chiral HPLC or X-ray crystallography .
Q. How should researchers characterize the compound’s structure and purity?
- Analytical Workflow :
- Note : Monitor for impurities (e.g., deprotected intermediates) using high-resolution mass spectrometry (HRMS) .
Q. What bioactivity mechanisms are reported for structurally analogous compounds?
- Insights from Analogues :
- Imidazole-pyrrolidine hybrids exhibit kinase inhibition (e.g., PI3Kα) via ATP-binding site interactions .
- Carbamate groups enhance metabolic stability by resisting esterase cleavage .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of the imidazole-pyrrolidine core?
- Factorial Optimization :
- Variables : Precursor concentration (0.1–1.0 M), temperature (25–80°C), pH (4–10), and catalyst (e.g., Pd(OAc)₂ vs. CuI) .
- Response Surface Methodology (RSM) : Use DoE (Design of Experiments) to model interactions between variables and maximize yield .
Q. What methods address synthetic challenges such as imidazole ring instability or epimerization?
- Mitigation Strategies :
- Epimerization : Use low-temperature (<0°C) coupling reactions and avoid prolonged exposure to basic conditions .
- Imidazole Stability : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the ring during purification .
Q. How can computational modeling guide the study of target interactions or binding affinities?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding poses with kinase domains (PDB: 4L23) .
- MD Simulations : Analyze stability of non-covalent interactions (e.g., hydrogen bonds with catalytic lysine residues) over 100-ns trajectories .
Q. How should contradictions in bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
- Resolution Protocol :
Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4) .
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Cross-validate with orthogonal methods (e.g., surface plasmon resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
